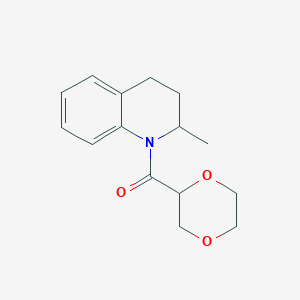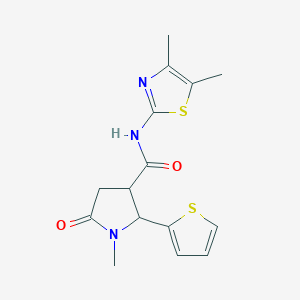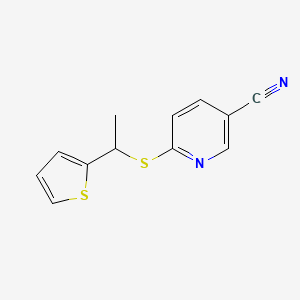![molecular formula C17H25NO3 B7593647 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes that are involved in the formation of toxic proteins in the brain. This results in a reduction in the accumulation of these proteins, which in turn leads to a reduction in the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone has been shown to exhibit various biochemical and physiological effects. These include antioxidant activity, anti-inflammatory activity, and neuroprotective effects. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone in lab experiments is its ability to exhibit neuroprotective effects. This makes it a promising candidate for the development of new therapies for neurodegenerative diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone. One of the most important is to further investigate its mechanism of action, in order to better understand how it exerts its neuroprotective effects. Another important direction is to explore its potential use in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, it will be important to optimize the synthesis method for this compound, in order to improve its purity and yield.
Synthesemethoden
The synthesis of 1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone involves the reaction of 5-methylfurfurylamine with oxolan-2-one in the presence of a suitable catalyst. The resulting product is a white crystalline powder that can be purified by recrystallization. This synthesis method has been optimized to yield high purity and high yields of the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone has been investigated for its potential use in various scientific research applications. One of the most promising applications is as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to exhibit neuroprotective effects, reducing the accumulation of toxic proteins in the brain that are associated with these diseases.
Eigenschaften
IUPAC Name |
1-[2-(5-methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-8-9-16(21-13)15-7-3-2-4-10-18(15)17(19)12-14-6-5-11-20-14/h8-9,14-15H,2-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSCBUUTVIGIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CCCCCN2C(=O)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
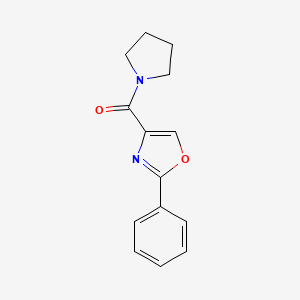
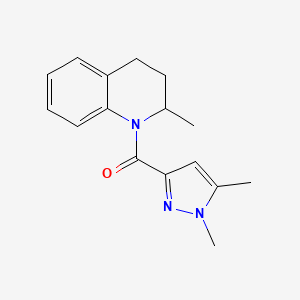
![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)
